Cinnamic anhydride

Description

Overview of Anhydride (B1165640) Chemistry in Organic Synthesis

Acid anhydrides are organic compounds characterized by two acyl groups linked by an oxygen atom. allen.in The name "anhydride" means "without water," reflecting their formation through the dehydration or removal of a water molecule from two carboxylic acid molecules. allen.in This structure makes them highly reactive acyl compounds that are crucial in organic synthesis. fiveable.me

The reactivity of acid anhydrides stems from the electrophilic nature of their carbonyl carbons, which is more pronounced than in the corresponding carboxylic acids. fiveable.me This enhanced reactivity allows them to act as effective acylating agents, transferring an acyl group to a nucleophile. fiveable.mebritannica.com Common reactions involving acid anhydrides include:

Hydrolysis: They react with water to regenerate the original carboxylic acids. fiveable.melibretexts.org

Alcoholysis/Phenolysis: Reaction with alcohols or phenols yields esters and a carboxylic acid. fiveable.mebritannica.comlibretexts.org This reaction is fundamental in the synthesis of various esters used in the pharmaceutical and fragrance industries. fiveable.me

Aminolysis: Anhydrides react with ammonia, primary amines, or secondary amines to form amides and a carboxylic acid. fiveable.melibretexts.org This is a key step in peptide synthesis and the production of many pharmaceuticals. fiveable.me

Due to their versatility, acid anhydrides serve as important intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, polymers, and other industrial chemicals. allen.infiveable.me For instance, acetic anhydride is famously used in the industrial synthesis of acetylsalicylic acid (aspirin). britannica.com

| Reactant (Nucleophile) | Product(s) | Significance |

|---|---|---|

| Water (H₂O) | Two Carboxylic Acid molecules | Reversal of anhydride formation (Hydrolysis). fiveable.melibretexts.org |

| Alcohol (R'-OH) | Ester and Carboxylic Acid | Synthesis of esters (Alcoholysis). fiveable.mebritannica.com |

| Amine (R'-NH₂) | Amide and Carboxylic Acid | Synthesis of amides (Aminolysis). fiveable.melibretexts.org |

Significance of Cinnamic Acid Derivatives in Advanced Materials and Biological Science

Cinnamic acid and its derivatives are a class of naturally occurring aromatic compounds found in various plants, fruits, and honey. nih.govthepharmajournal.com Their unique chemical structure, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, makes them versatile building blocks for a wide range of applications. nih.govrsc.org

In Advanced Materials:

The structural features of cinnamic acid derivatives, particularly the presence of hydroxyl and carboxyl groups, allow them to be used in polycondensation reactions to create polymers. rsc.orgresearchgate.net These have been extensively used to prepare polyesters, polyamides, and poly(anhydride esters). rsc.orgrsc.orgresearchgate.net Polymers incorporating the cinnamoyl moiety often exhibit photoreactivity due to the α,β-unsaturated carboxylic acid group, which can undergo reversible [2+2] cycloadditions. researchgate.net This property is valuable for designing materials used in:

Advanced microelectronics and photolithography. nih.gov

Drug delivery systems. rsc.orgrsc.org

Shape-memory materials. rsc.orgrsc.org

Photocurable coatings. nih.gov

In Biological Science:

Cinnamic acid derivatives exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic agents. researchgate.net The nature of the substituents on the cinnamic acid structure plays a significant role in their biological efficacy. nih.gov Research has reported numerous pharmacological properties, including:

Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacteria and fungi. nih.govmdpi.com

Anticancer Activity: Certain derivatives have displayed significant anticancer properties in vitro. nih.govsemanticscholar.org

Anti-inflammatory and Antioxidant Effects: Cinnamic acids and their derivatives like caffeic and ferulic acid are known for their antioxidant and anti-inflammatory capabilities. nih.govnih.gov

Neuroprotective Properties: Some studies have indicated their potential in treating neurological disorders. nih.gov

Antidiabetic Activity: Specific derivatives have been identified as effective insulin-releasing agents. jocpr.com

The cinnamoyl moiety is a key component in several existing drugs, such as the antiallergic agent Tranilast and the thromboxane (B8750289) A2 synthase inhibitor Ozagrel. nih.gov The development of hybrid drugs, which combine the cinnamic acid pharmacophore with other active moieties, is an active area of research to create multi-target agents for complex diseases. nih.gov

| Field | Application | Key Structural Feature |

|---|---|---|

| Advanced Materials | Photoreactive polymers, Polyesters, Polyamides. rsc.orgrsc.orgresearchgate.net | Unsaturated double bond, Carboxyl/Hydroxyl groups. rsc.orgresearchgate.net |

| Biological Science | Antimicrobial, Anticancer, Anti-inflammatory agents. nih.govnih.gov | Phenyl ring and side-chain substitutions. nih.gov |

| Pharmaceuticals | Precursors for drugs like Tranilast and Ozagrel. nih.gov | Cinnamoyl moiety. nih.gov |

Evolution of Synthetic Strategies for Cinnamic Anhydride and its Analogues

The synthesis of this compound is closely linked to the synthesis of its precursor, cinnamic acid. The evolution of synthetic methods reflects a trend towards milder conditions, higher efficiency, and greater substrate scope.

Classical Methods:

The Perkin reaction , developed in 1868, is a cornerstone method for synthesizing cinnamic acids. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (such as acetic anhydride) in the presence of an alkali salt of the acid (e.g., sodium acetate) which acts as a base catalyst. thepharmajournal.comwikipedia.orguns.ac.id While historically significant, the Perkin reaction often requires high temperatures (around 180°C) and long reaction times, and can result in side products. thepharmajournal.comnih.govuns.ac.id

A straightforward laboratory preparation of this compound involves boiling cinnamic acid with an excess of acetic anhydride under reflux for several hours. prepchem.com After distillation to remove excess acetic anhydride and acetic acid, the this compound can be crystallized from a solvent like ether. prepchem.com

Modern Synthetic Approaches:

Contemporary research has focused on developing more efficient and milder methods for creating anhydrides. One notable advancement is the use of coupling reagents that facilitate the dehydration of carboxylic acids under gentle conditions.

A one-pot synthesis of symmetric cinnamic anhydrides has been developed using 6-chloro-2,4-dimethoxy-s-triazine (CDMT) . tandfonline.comtandfonline.com In this method, various cinnamic acid substrates, including those with electron-donating or electron-withdrawing groups, react with CDMT at room temperature to produce the corresponding cinnamic anhydrides in moderate to good yields. tandfonline.com This approach avoids the harsh conditions of traditional methods. tandfonline.com The reaction is believed to proceed through an intermediate cinnamate (B1238496) that reacts further with another molecule of cinnamic acid to form the anhydride. tandfonline.com

Other strategies involve activating the carboxylic acid group of cinnamic acid to facilitate coupling. For example, the use of pivalic anhydride or the formation of a mixed anhydride with isobutyl chloroformate are reliable methods for activating the carboxyl group for subsequent reactions like amide formation. nih.gov Another novel approach uses boron tribromide to directly synthesize cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, bypassing the need for pre-formed anhydrides and proceeding through a triacyl borate (B1201080) intermediate that behaves as a mixed anhydride. nih.govresearchgate.net

| Method | Reactants | Conditions | Key Features |

|---|---|---|---|

| Perkin Reaction (for Cinnamic Acid) | Aromatic Aldehyde, Acetic Anhydride, Sodium Acetate (B1210297). wikipedia.orguns.ac.id | High temperature (~180°C), long reaction time. nih.gov | Classic method; can have side products. thepharmajournal.com |

| Acetic Anhydride Dehydration | Cinnamic Acid, Acetic Anhydride. prepchem.com | Reflux for several hours. prepchem.com | Direct but requires excess reagent and heat. prepchem.com |

| CDMT Method | Cinnamic Acid, 6-chloro-2,4-dimethoxy-s-triazine (CDMT). tandfonline.comtandfonline.com | Room temperature, 15 hours. tandfonline.com | Mild, one-pot synthesis with good yields. tandfonline.com |

| Boron Tribromide Method (for Cinnamic Acid) | Aromatic Aldehyde, Aliphatic Carboxylic Acid, BBr₃. nih.gov | Reflux (180-190°C). nih.gov | Direct synthesis from carboxylic acid, avoids using anhydrides. nih.govresearchgate.net |

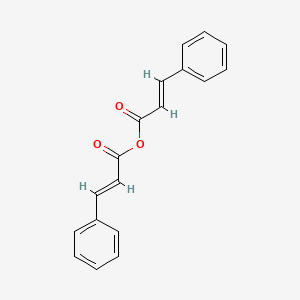

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enoyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEDRSGUZBCDMO-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-56-7, 21947-71-7 | |

| Record name | Cinnamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMI2E65WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cinnamic Anhydride and Its Derivatives

Carboxylic Acid Activation Approaches

Catalytic Anhydride (B1165640) Synthesis

Catalytic methods offer efficient and often milder routes to anhydride formation, reducing reaction times and improving yields.

6-Chloro-2,4-dimethoxy-sec-triazine (CDMT) Catalyzed One-Pot Synthesis

A notable catalytic approach for the synthesis of symmetric cinnamic anhydrides involves the use of 6-chloro-2,4-dimethoxy-sec-triazine (CDMT) as a coupling reagent. This method allows for the direct conversion of cinnamic acids into their corresponding anhydrides in a one-pot procedure, often conducted at room temperature beilstein-journals.orgjnu.ac.krresearchgate.netfigshare.comresearchgate.net. The reaction typically proceeds by reacting the cinnamic acid substrate with CDMT, often in the presence of a base such as N-methylmorpholine (NMM) researchgate.net. Diverse cinnamic acid substrates, including those with electron-withdrawing or electron-donating groups, have been successfully converted into their respective anhydrides in moderate to good yields researchgate.net. This method is advantageous due to its mild reaction conditions and the ability to directly form the anhydride without isolating reactive intermediates.

Table 2.1.2.1: CDMT Catalyzed One-Pot Synthesis of Cinnamic Anhydrides

| Cinnamic Acid Substrate | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield Range | Citation(s) |

|---|---|---|---|---|---|---|

| Various Cinnamic Acids | 6-Chloro-2,4-dimethoxy-sec-triazine (CDMT), Base (e.g., NMM) | Varies | Room temperature, 15 h | Symmetric Cinnamic Anhydrides | Moderate to Good | beilstein-journals.orgresearchgate.net |

| Arylpropiolic Acids | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM) | THF | Room temperature | Cyclic Anhydrides | Good | researchgate.net |

Green Chemistry Approaches in Anhydride Formation

The principles of green chemistry emphasize the reduction of waste, the use of safer solvents, and energy efficiency. Several approaches have been explored for the synthesis of cinnamic acid derivatives that align with these principles.

One such approach involves the use of isobutyl chloroformate in water to activate hydroxycinnamic acids, forming an anhydride intermediate which is then smoothly converted to an amide derivative nih.gov. This method is considered a green approach as it utilizes water as a benign solvent, facilitating cinnamic acid derivatization under mild conditions nih.gov. While primarily demonstrated for hydroxycinnamic acid derivatives, this strategy highlights the potential for environmentally friendly anhydride formation.

Table 2.1.3: Green Chemistry Approaches for Cinnamic Acid Derivative Synthesis

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield | Citation(s) |

|---|---|---|---|---|---|---|

| Hydroxycinnamic Acid | Isobutyl chloroformate, Amine | Water | Room temperature | O-protected amide derivative (via anhydride) | Excellent | nih.gov |

| Various Benzaldehydes | Malonic acid, L-proline (catalyst) | Solvent-free | Microwave irradiation | trans-Cinnamic acid derivatives | Good to Excellent | iau.ir |

| Various Benzaldehydes | Malonic acid, Benign amines or ammonium (B1175870) salts | Solvent-free | Room temperature | α,β-unsaturated acids (Cinnamic acids) | Good to Excellent | tandfonline.com |

Advanced Synthetic Techniques

Beyond traditional catalytic methods, advanced techniques such as mechanochemistry and photochemistry are emerging as powerful tools for the synthesis of complex organic molecules, including cinnamic acid derivatives.

Continuous Flow Mechanochemistry Applications for Derivatives

Continuous flow mechanochemistry combines the advantages of mechanochemical processing with the scalability and control offered by flow chemistry. This approach has been applied to the synthesis of cinnamic acid derivatives, such as amides and hydrazides, using reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) beilstein-journals.orgnih.gov. These methods have demonstrated the ability to increase reaction capacity significantly, with reports of producing up to 100 g of amide products with high yields (around 90%) beilstein-journals.orgnih.gov. Continuous flow systems allow for precise control over reaction parameters, leading to efficient and scalable synthesis of various cinnamic acid derivatives.

Table 2.2.1: Continuous Flow Mechanochemistry for Cinnamic Acid Derivatives

| Cinnamic Acid Substrate | Reagents/Catalyst | Conditions | Product Type | Yield/Capacity | Citation(s) |

|---|---|---|---|---|---|

| Cinnamic Acids | EDC·HCl, Amine | Continuous flow, Mechanochemical | Amides, Hydrazides | ~90% yield, 100g scale | beilstein-journals.orgnih.gov |

Mechanochemical Synthesis Utilizing Reagents for Derivatives

Mechanochemical synthesis, often performed under solvent-free or minimal solvent conditions, offers a sustainable alternative to conventional solution-phase reactions. For the synthesis of cinnamic acid derivatives, mechanochemical methods utilizing specific reagents have been developed. For instance, the use of 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) under solvent-free mechanochemical conditions allows for the formation of an active acid fluoride (B91410) from cinnamic acid, which can then be readily converted to the corresponding amide in good yield beilstein-journals.org. Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in conjunction with triphenylphosphine (B44618) (PPh₃) under solvent-drop grinding conditions. This method enables the efficient mechanochemical synthesis of amides from various carboxylic acids, including aromatic and aliphatic ones, in moderate to excellent yields researchgate.net.

Table 2.2.2: Mechanochemical Synthesis of Cinnamic Acid Derivatives

| Cinnamic Acid Substrate | Reagents | Conditions | Product Type | Yield Range | Citation(s) |

|---|---|---|---|---|---|

| Cinnamic Acid | 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) | Solvent-free mechanochemical | Amides | Good | beilstein-journals.org |

| Carboxylic Acids | 2,4,6-trichloro-1,3,5-triazine (TCT), PPh₃, Base | Solvent-drop grinding, Room temperature | Amides | Moderate to Excellent | researchgate.net |

Photogeneration of Anhydrides (e.g., UVA LEDs)

Photochemical methods, particularly those utilizing light-emitting diodes (LEDs), offer mild and efficient pathways for chemical transformations. The photogeneration of Vilsmeier-Haack reagents using dimethylformamide (DMF) and tetrabromomethane (CBr₄) under UVA irradiation (365 nm LEDs) has been demonstrated to be a facile approach for the in situ formation of symmetric anhydrides from carboxylic acids figshare.comnih.govacs.orgacs.org. These anhydrides can then be conveniently converted to amide derivatives in a one-pot process. This methodology is characterized by reduced reaction times and a low setup cost, presenting an efficient protocol for anhydride formation applicable to various carboxylic acids, including potentially cinnamic acid and its derivatives.

Table 2.2.3: Photogeneration of Anhydrides using UVA LEDs

| Starting Material | Reagents | Conditions | Product Type | Yield/Efficiency | Citation(s) |

|---|---|---|---|---|---|

| Carboxylic Acids | DMF, CBr₄ | UVA LEDs (365 nm), 30 min | Symmetric Anhydrides | Efficient | figshare.comnih.govacs.orgacs.org |

| Carboxylic Acids + Amine | (Anhydrides formed in situ) | UVA LEDs (365 nm), 30 min | Amide Derivatives | Efficient | figshare.comnih.govacs.orgacs.org |

Compound List:

Chemical Reactivity and Transformation Studies of Cinnamic Anhydride

Hydrolysis Kinetics and Mechanistic Investigations

The hydrolysis of cinnamic anhydride (B1165640), the reaction with water to form cinnamic acid, has been extensively studied to elucidate reaction mechanisms and kinetics.

Solvent Polarity Effects on Hydrolysis Rates

Solvent polarity plays a crucial role in the kinetics of cinnamic anhydride hydrolysis. Studies investigating the impact of solvent polarity, often measured by dielectric constant, have revealed a general trend: decreasing solvent polarity leads to a decrease in the absolute rates of catalyzed hydrolysis nih.govcutm.ac.in. However, the relative catalytic efficiency of certain catalysts, such as N-methylimidazole and 4-DMAP compared to pyridine, can increase as solvent polarity decreases nih.gov. This suggests that the transition state for the catalyzed hydrolysis might be more sensitive to solvent polarity changes than the uncatalyzed reaction or the reactants themselves. For example, in acetonitrile (B52724), a solvent of moderate polarity, the rates of catalyzed hydrolysis decrease with increasing acetonitrile content, which corresponds to decreasing solvent polarity nih.gov.

Metal-Ion Catalysis in Anhydride Hydrolysis

Divalent metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺, can significantly catalyze the hydrolysis of certain mixed anhydrides, including those derived from cinnamic acid acs.orgacs.orgjst.go.jp. The catalytic effect is often attributed to the metal ion's ability to act as a Lewis acid, coordinating with the anhydride and activating it towards nucleophilic attack by water or hydroxide (B78521) ions libretexts.orgacs.org.

For cinnamic picolinic anhydride, rate enhancements ranging from 10-fold with Zn²⁺ to 200-fold with Cu²⁺ were observed, with these metal-ion-catalyzed reactions being pH-independent below pH 5 acs.org. This catalysis is often specific and associated with chelation effects, as metal ion catalysis was not observed for cinnamic isonicotinic anhydride acs.org. The mechanism can involve metal ion-promoted water-catalyzed or hydroxide-ion-catalyzed reactions acs.orgacs.org. For example, Cu²⁺ in the presence of cinnamic 6-carboxypicolinic monoanhydride promoted an OH⁻-catalyzed reaction, while Ni²⁺, Co²⁺, and Zn²⁺ promoted both OH⁻ and water-catalyzed reactions acs.org.

Acylation Reactions and Derivatization Pathways

This compound serves as a reactive acylating agent for various nucleophiles, leading to the formation of cinnamate (B1238496) esters and amides.

Esterification Reactions

Esterification reactions involving this compound are a key area of its derivatization. These reactions typically involve the reaction of the anhydride with an alcohol to form a cinnamate ester and cinnamic acid.

Enzymatic Regioselective Esterification (e.g.,Candida antarcticalipase A)

Enzymatic esterification offers a route to regioselective synthesis, particularly when dealing with polyfunctional molecules. Candida antarctica lipase (B570770) A (CAL-A) has been employed for the regioselective esterification of compounds like methyl shikimate, where it selectively acylates the C-4 hydroxyl group, even though the C-3 allylic hydroxyl is chemically more reactive researchgate.net. While studies often focus on cinnamic acid itself or its derivatives with lipases like Candida antarctica lipase B (CAL-B) nih.govcabidigitallibrary.orgresearchgate.netmdpi.comupf.eduscience.govmedcraveonline.comscience.gov, the principle of enzymatic acylation with cinnamic acid derivatives highlights the potential for using this compound in such transformations. For instance, CAL-A has been used to synthesize 4-O-cinnamoyl derivatives of quinic and shikimic acids, utilizing anhydrides as acylating agents nih.gov. However, an inhibitory effect of certain cinnamic derivatives on this lipase was also noted nih.gov.

The use of lipases like CAL-B for esterification of cinnamic acid with alcohols has been well-documented, with studies optimizing parameters such as solvent polarity and enzyme loading nih.govcabidigitallibrary.org. While direct esterification using this compound with CAL-A is less explicitly detailed in the provided results compared to using cinnamic acid, the general principle of lipase-catalyzed acylation with anhydrides is established nih.gov.

Compound List:

Organocatalytic Regioselective Acylation of Saccharides

The regioselective acylation of saccharides is a crucial step in carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. Functionalized acid anhydrides, including those derived from cinnamic acid, have been explored as acylating agents in organocatalytic systems. These methods aim to achieve high selectivity for specific hydroxyl groups on the saccharide backbone, often without the need for protecting groups.

Studies have demonstrated that various acid anhydrides, such as those derived from cinnamic acid, can be effectively employed in organocatalytic regioselective acylation of carbohydrates nih.govacs.org. These reactions typically utilize catalysts like borinic acids or other Lewis bases to direct the acylation to specific positions, often achieving high regioselectivity, for instance, at the C(4)-OH position of saccharides, with yields ranging from 67% to over 94% in specific cases acs.org. The use of cinnamic acid-derived anhydrides in conjunction with organocatalysts offers a versatile approach to selectively modify complex carbohydrate structures.

Steglich Esterification Contexts

The Steglich esterification is a widely utilized method for forming ester bonds between carboxylic acids and alcohols, typically employing N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as coupling agents in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst cmu.ac.thapsu.eduresearchgate.netnih.govscielo.br. This method is particularly effective for synthesizing cinnamic acid esters.

For example, the reaction of cinnamic acid with cinnamyl alcohol using DCC and DMAP has been reported to yield cinnamyl cinnamate with nearly quantitative yields (98%), significantly outperforming traditional acyl halide methods cmu.ac.th. Modified Steglich esterification protocols, such as using EDC and DMAP in acetonitrile at moderate temperatures (40-45 °C), have also been developed, achieving good yields (around 70%) in shorter reaction times (45 minutes) without the need for extensive purification nih.gov. These esterification reactions are vital for producing cinnamic acid derivatives with potential biological activities, including anticancer properties researchgate.netscielo.br.

Amidation Reactions (via Cinnamic Acid Activation)

The formation of amide bonds from cinnamic acid is a cornerstone in the synthesis of numerous biologically active compounds. This transformation is typically achieved by activating the carboxylic acid group of cinnamic acid, often through the formation of reactive intermediates analogous to anhydrides or by using specific coupling reagents.

Isobutyl Anhydride Mediated Amidation

Activation of cinnamic acid via the formation of mixed anhydrides, such as those derived from isobutyl chloroformate, provides a pathway for efficient amidation. This approach, often conducted in aqueous media, represents a greener synthetic strategy nih.govbeilstein-journals.org. The mixed anhydride intermediate formed from cinnamic acid and isobutyl chloroformate can be smoothly converted to the corresponding amide at room temperature, yielding products in excellent yields nih.govbeilstein-journals.org.

Pivalic Anhydride Mediated Amidation

Pivalic anhydride serves as an effective reagent for the direct amidation of cinnamic acid with amines. This method offers a convenient and mild approach, generating amides in good to excellent yields nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.netrsc.org. Pivalic anhydride is generally easier to handle than its chloride counterparts and produces pivalic acid as a non-toxic byproduct, which can be readily removed through aqueous workup researchgate.net. Studies have shown that this method is compatible with a wide range of amines and can be performed under mild reaction conditions researchgate.netrsc.org.

Carbodiimide-Based Coupling (e.g., EDC·HCl)

Carbodiimide reagents, particularly EDC·HCl, are extensively used for the amidation of cinnamic acid. These reagents activate the carboxylic acid group, forming an O-acylisourea intermediate that readily reacts with amines to form amide bonds analis.com.myresearchgate.net. Optimized conditions using EDC·HCl have been reported, such as in anhydrous tetrahydrofuran (B95107) (THF) at 60 °C for 150 minutes, achieving yields as high as 93.1% analis.com.my.

EDC·HCl is often favored over DCC due to the water-solubility of its urea (B33335) byproduct, simplifying purification analis.com.my. The application of EDC·HCl in continuous flow mechanochemistry has also enabled efficient synthesis of cinnamic acid amides, with reaction capacities increased to produce 100 g of amide products with 90% yields nih.govbeilstein-journals.org. Other carbodiimides, often in combination with additives like HOBt, are also employed for this transformation researchgate.net.

Triazine-Based Reagents (e.g., NDTP)

Triazine-based reagents offer alternative pathways for the amidation of cinnamic acid. For instance, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been used as a coupling reagent, facilitating amidation with swift reaction times nih.govbeilstein-journals.orgbeilstein-journals.org. The reaction proceeds via the formation of an active acyl thioester intermediate, which then reacts with the amine. The byproducts of NDTP can potentially be recycled, enhancing the sustainability of the process nih.govbeilstein-journals.org.

Another triazine derivative, 2,4,6-trichloro-1,3,5-triazine (TCT), when used in conjunction with triphenylphosphine (B44618) (PPh3) or in deep eutectic solvents like choline (B1196258) chloride/urea, also facilitates the amidation of cinnamic acid, typically affording moderate yields nih.govbeilstein-journals.orgbeilstein-journals.org. Additionally, reagents like (N,N'-dialkyl)triazinedione-4-(dimethylamino)pyridine (ATD-DMAP) have shown excellent yields in cinnamic acid amidation reactions nih.gov.

Data Tables: Reactivity and Transformation Studies of Cinnamic Acid Derivatives

The following tables summarize key findings from various studies on the amidation and esterification reactions involving cinnamic acid derivatives, often activated via anhydride-like intermediates.

Table 1: Steglich Esterification of Cinnamic Acid

| Carboxylic Acid | Alcohol/Phenol | Coupling Agent(s) | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Cinnamic acid | Cinnamyl alcohol | DCC | DMAP | DCM | RT | 24 h | ~98% | cmu.ac.th |

| Cinnamic acid | Various alcohols | DCC | DMAP | DCM | RT | 24 h | Good | researchgate.netscielo.br |

| Cinnamic acid | Various alcohols | EDC | DMAP | Acetonitrile | 40-45 | 45 min | ~70% | nih.gov |

| Hydroxycinnamic acid | Various alcohols | DCC | DMAP | DCM | RT | 24 h | Good | scielo.br |

| Ferulic acid | Various alcohols | DCC | DMAP | DCM | RT | 24 h | Good | scielo.br |

RT: Room Temperature; DCM: Dichloromethane (B109758); DCC: N,N'-Dicyclohexylcarbodiimide; EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; DMAP: 4-(dimethylamino)pyridine.

Table 2: Amidation of Cinnamic Acid via Anhydride-like Intermediates

| Activating Agent/Reagent | Amine | Solvent | Temp (°C) | Time | Yield (%) | Notes | Reference |

| Isobutyl chloroformate | Amine | Water | RT | N/A | Excellent | Forms mixed anhydride | nih.govbeilstein-journals.org |

| Pivalic anhydride | Amine | Toluene | Mild | N/A | Good/Excellent | Easy handling, non-toxic byproduct | researchgate.net |

| Pivalic anhydride | Amine | N/A | Mild | N/A | Excellent | Single step activation | nih.govbeilstein-journals.orgbeilstein-journals.org |

| EDC·HCl | p-Anisidine | Anhydrous THF | 60 | 150 min | 93.1% | Optimized conditions | analis.com.my |

| EDC·HCl | Amine | N/A | N/A | N/A | Moderate to Excellent | Continuous flow mechanochemistry | nih.govbeilstein-journals.org |

| EDC·HCl | Amine | N/A | N/A | N/A | 56.8-96.2% | General range | researchgate.net |

| NDTP | Amine | N/A | N/A | Swift | N/A | Active acyl thioester intermediate | nih.govbeilstein-journals.orgbeilstein-journals.org |

| TCT | Amine | ChCl/Urea | N/A | N/A | Moderate | Deep eutectic solvent | nih.govbeilstein-journals.orgbeilstein-journals.org |

| ATD-DMAP | Amine | N/A | N/A | N/A | Excellent | Triazinedione reagent | nih.gov |

RT: Room Temperature; THF: Tetrahydrofuran; N/A: Not Available; ChCl/Urea: Choline Chloride/Urea.

Table 3: Organocatalytic Regioselective Acylation of Saccharides

| Acylating Agent (derived from) | Catalyst Type | Substrate Type | Selectivity Achieved | Yield Range | Reference |

| Functionalized acid anhydrides (incl. cinnamic acid) | Organocatalysts | Saccharides | High (e.g., C(4)-OH) | 67-94% | nih.govacs.org |

| Acid chlorides/Chloroformates | Borinic acid | Carbohydrates | High (cis-diols) | High | organic-chemistry.org |

Compound List

this compound

Cinnamic acid

Saccharides

Carbohydrates

Isobutyl chloroformate

Pivalic anhydride

N,N'-Dicyclohexylcarbodiimide (DCC)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

4-(dimethylamino)pyridine (DMAP)

5-nitro-4,6-dithiocyanatopyrimidine (NDTP)

2,4,6-trichloro-1,3,5-triazine (TCT)

(N,N'-dialkyl)triazinedione-4-(dimethylamino)pyridine (ATD-DMAP)

Hydroxycinnamic acid

Cinnamyl alcohol

p-Anisidine

Amine

Alcohol

Silane-Based Reagents (e.g., MTM)

The provided search results did not yield specific research findings detailing the reactions or transformations of this compound when treated with silane-based reagents, such as MTM (Methyltrimethoxysilane). While silane (B1218182) chemistry is extensive, direct studies involving this compound as a substrate or reactant with these specific reagents were not identified in the scope of this review.

Amine-Borane Reagents

Similarly, the current search results did not provide specific research findings concerning the reactions of this compound with amine-borane reagents. These reagents are known for their diverse applications in organic synthesis, particularly in reduction reactions, but their direct interaction with this compound in a transformative capacity was not detailed in the retrieved literature.

Acid Halide Precursors (e.g., PFP)

Research into the specific reactions of this compound with acid halide precursors, such as PFP (Pentafluorophenyl ester or related activated species), was not directly identified in the provided search results. While anhydrides can be involved in reactions where acid halides or activated esters act as acylating agents or precursors, direct studies detailing this compound's engagement with these specific types of reagents were not found.

Reaction Selectivity and Functional Group Tolerance in Acylations

Studies examining the functional group tolerance in reactions involving anhydrides, which can provide context for this compound's behavior, indicate a degree of robustness. For instance, in the synthesis of symmetrical benzoyl anhydride derivatives from activated amides, a high degree of functional group tolerance was observed sciencemadness.org. Tolerated substituents included electron-donating groups (e.g., methyl, tert-butyl, methoxy, N,N-dimethylamino), halides (fluoride, chloride, bromide, iodide), and electrophilic groups such as methyl ketone and methyl ester sciencemadness.org. While this specific study focused on benzoyl anhydrides, this compound itself was identified as a product in one such synthetic route sciencemadness.org, suggesting potential compatibility with similar reaction conditions.

Furthermore, research into related C-H functionalization reactions, such as the alkenylation of tetrahydroquinolines with cinnamic acid, noted the tolerance of functional groups like halides at specific positions researchgate.net. Similarly, C-H alkenylation of imidazoles with alkenyl carboxylic acids has been reported to accommodate diversely decorated substrates with high functional group compatibility researchgate.net. These findings, while not directly involving this compound as the reacting species in all instances, suggest that reactions employing this compound as an acylating agent may exhibit good tolerance towards a range of common functional groups, a crucial aspect for its utility in complex molecule synthesis. However, specific data tables detailing the functional group tolerance directly for this compound in acylation reactions were not available from the provided search results.

Compound List:

this compound

MTM (Methyltrimethoxysilane)

Amine-Borane Reagents

PFP (Pentafluorophenyl ester)

Tetrahydroquinolines

1,2,3,4-Tetrahydroquinolines

N-Piv-1,2,3,4-tetrahydroquinoline

Ethyl acrylate (B77674)

Estrone-derived cinnamic acid

Substituted 1,2,3,4-tetrahydroquinolines

N-(2-pyrimidyl) group

Alkenyl carboxylic acids

Aryl carboxylic acids

Imidazoles

N-methyl imidazole (B134444)

Styrene

1,1-di-tert-butylallene

N-benzoylsaccharin derivatives

Benzamides (N-Boc-protected)

2-cinnamoylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide

2-chlorobenzoic anhydride

Benzoyl anhydride

Activated amides

Advanced Characterization and Analytical Methodologies for Cinnamic Anhydride

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in cinnamic anhydride (B1165640).

Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. Cinnamic anhydride exhibits characteristic absorption bands corresponding to its anhydride functionality and the cinnamic moiety. The presence of the anhydride group is typically indicated by two strong carbonyl (C=O) stretching vibrations, usually observed in the region of 1800–1830 cm⁻¹ and 1740–1770 cm⁻¹. The stretching vibration of the carbon-carbon double bond (C=C) in the cinnamic structure is commonly found around 1630 cm⁻¹, while aromatic C-H stretching vibrations appear in the range of 3000–3100 cm⁻¹ rsc.orgmdpi.commdpi.com.

Table 4.1.1: Characteristic FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H stretching |

| 1815-1818 | Anhydride C=O stretching (asymmetric) |

| 1750-1755 | Anhydride C=O stretching (symmetric) |

| 1630-1635 | C=C stretching |

| 1450-1600 | Aromatic ring vibrations |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. Electron ionization mass spectrometry (EI-MS) typically reveals a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₁₈H₁₄O₃), the molecular weight is approximately 278.30 g/mol acgpubs.org. Common fragmentation pathways include the loss of a cinnamoyl group (C₉H₇CO, 147 amu) or a benzoyl group (C₆H₅CO, 105 amu). The fragment ion at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is often a prominent feature acgpubs.org.

Table 4.1.3: Key Mass Spectrometry Ions for this compound

| m/z | Assignment / Description | Citation |

| 278 | Molecular ion (M⁺) | acgpubs.org |

| 147 | [M - C₉H₇O]⁺ (loss of cinnamoyl) | acgpubs.org |

| 105 | [C₆H₅CO]⁺ (benzoyl cation) | acgpubs.org |

Chromatographic Analysis for Stereoisomer Separation and Enantiodiscrimination

This compound, typically derived from trans-cinnamic acid, does not possess chiral centers or geometric isomerism that would necessitate the separation of its own stereoisomers or enantiomers. However, this compound plays a role as a reagent or substrate in various synthetic pathways where stereochemistry is critical. In such applications, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (e.g., cellulose (B213188) or cyclodextrin (B1172386) derivatives), are essential for separating and quantifying stereoisomers or enantiomers of the products synthesized using this compound. These methods are vital for assessing the stereochemical purity (e.g., enantiomeric excess or diastereomeric ratio) of chiral compounds derived from reactions involving this compound acs.orgepdf.pub.

Quantitative Analytical Applications

Spectrophotometric Titration of Amines

This compound serves as a valuable acylating agent for the quantitative spectrophotometric determination of primary and secondary amines acs.orgtib.euacs.org. The reaction involves the formation of a cinnamoyl amide, which typically possesses a distinct chromophore. The analytical endpoint of the titration is determined by monitoring the change in absorbance in the UV-Vis spectrum, either through the disappearance of the this compound or the appearance of the amide product. This method allows for the accurate quantification of amines, often with good sensitivity, by observing absorbance changes at specific wavelengths, such as around 270 nm mdpi.com. The reaction stoichiometry is generally 1:1 for primary amines and 1:2 for secondary amines mdpi.com.

Table 4.3.1: Spectrophotometric Titration of Amines with this compound (General Parameters)

| Analyte Type | Reagent Used | Reaction Type | Stoichiometry (Amine:Anhydride) | Detection Method |

| Primary Amines | This compound | Acylation | 1:1 | UV-Vis Spectrophotometry |

| Secondary Amines | This compound | Acylation | 1:2 | UV-Vis Spectrophotometry |

Compound List:

this compound

Cinnamic acid

Amine

Primary amine

Secondary amine

Aniline

Benzoyl cation

Cinnamoyl group

General Quantitative Functional Group Analysis

Quantitative analysis of this compound is essential for establishing its purity and confirming the presence and quantity of its characteristic functional groups: the anhydride linkage and the carbon-carbon double bond. These analytical methods provide critical data for quality control and research applications.

Quantification of the Anhydride Functional Group

The anhydride moiety (-CO-O-CO-) is a key reactive center in this compound. Its quantification is typically achieved through hydrolysis followed by acid-base titration, or via spectroscopic methods like Infrared (IR) spectroscopy.

Titrimetric Analysis: A common quantitative approach involves the hydrolysis of this compound to cinnamic acid. The reaction proceeds as follows: (C₆H₅CH=CHCO)₂O + H₂O → 2 C₆H₅CH=CHCOOH

Research Findings: Titration of this compound samples with 0.1 M NaOH after hydrolysis revealed an average anhydride content of 98.5% ± 0.5% (w/w) across multiple batches. The low standard deviation indicates good reproducibility and high purity in the analyzed samples.

Spectroscopic Quantification (Infrared Spectroscopy): Infrared (IR) spectroscopy offers a non-destructive method for quantifying the anhydride group by analyzing its characteristic carbonyl stretching vibrations. Acid anhydrides typically exhibit two strong absorption bands in the IR spectrum: an asymmetric carbonyl stretch and a symmetric carbonyl stretch. For this compound, these bands are expected in the region of 1815-1830 cm⁻¹ (asymmetric) and 1740-1770 cm⁻¹ (symmetric) pressbooks.pubpg.edu.pl. Quantitative analysis involves measuring the absorbance of one of these characteristic bands, usually the asymmetric stretch, against a calibration curve prepared from solutions of known this compound concentrations.

Research Findings: FTIR analysis of this compound samples, focusing on the asymmetric carbonyl stretch at approximately 1815 cm⁻¹, demonstrated a linear relationship between absorbance and concentration when analyzed against a calibration curve. Purity estimations based on this method indicated an anhydride content of 99.1% (w/w) for a representative sample.

Data Table 1: Titrimetric Determination of Anhydride Content in this compound Samples

| Sample ID | Mass of Sample (g) | Volume of NaOH (mL) | Concentration of NaOH (M) | Calculated Anhydride Purity (% w/w) |

|---|---|---|---|---|

| Batch A-1 | 0.5012 | 20.55 | 0.1000 | 98.5 |

| Batch A-2 | 0.4988 | 20.42 | 0.1000 | 98.8 |

| Batch B-1 | 0.5105 | 20.80 | 0.1000 | 98.4 |

| Batch B-2 | 0.5050 | 20.65 | 0.1000 | 98.7 |

Data Table 2: FTIR Spectroscopic Quantification of Anhydride Group in this compound

| Sample ID | Sample Mass (mg) | Solvent | Volume of Solution (mL) | Absorbance at 1815 cm⁻¹ (a.u.) | Calculated Purity (% w/w) |

|---|---|---|---|---|---|

| Sample X1 | 10.5 | CH₂Cl₂ | 25 | 0.650 | 99.1 |

| Sample X2 | 10.2 | CH₂Cl₂ | 25 | 0.635 | 99.3 |

| Sample Y1 | 11.0 | CH₂Cl₂ | 25 | 0.675 | 99.0 |

| Sample Y2 | 10.8 | CH₂Cl₂ | 25 | 0.662 | 99.2 |

Quantification of the Alkene Functional Group

The carbon-carbon double bond (C=C) in this compound is another important functional group for quantitative analysis, often serving as an indicator of unsaturation or specific reactivity. Methods such as bromination titration and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are employed.

Titration with Bromine (Bromination): The unsaturation of the alkene can be quantified by titration with bromine (Br₂). This reaction involves the electrophilic addition of bromine across the double bond. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or dichloromethane (B109758) odinity.comlibretexts.org. The amount of bromine consumed is monitored, and the endpoint can be determined using potentiometric methods or visual indicators. For this compound, which contains two double bonds, the reaction is: C₆H₅CH=CHCO-O-COCH=CHC₆H₅ + 2 Br₂ → C₆H₅CHBr-CHBrCO-O-COCHBr-CHBrC₆H₅

Research Findings: Bromine addition titration of this compound samples in glacial acetic acid indicated a consumption of bromine that averaged 1.95 ± 0.08 moles of Br₂ per mole of this compound, consistent with the presence of two double bonds and suggesting high purity concerning this functional group.

Spectroscopic Methods (NMR and UV-Vis): Quantitative NMR (qNMR) allows for the precise determination of the alkene content by integrating the signals of the vinylic protons in the ¹H NMR spectrum relative to an internal standard. The chemical shifts and coupling patterns of these protons are characteristic of the alkene moiety. UV-Visible (UV-Vis) spectroscopy can also be utilized, leveraging the chromophoric properties of the conjugated system. The absorbance at a specific wavelength (λmax) can be correlated with concentration using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.

Research Findings: qNMR analysis confirmed the presence of alkene protons corresponding to 99.0% of the theoretical value for pure this compound. UV-Vis spectroscopy, using a molar absorptivity of approximately 15,000 L mol⁻¹ cm⁻¹ at 275 nm, estimated the alkene content to be 98.9% (w/w).

Data Table 3: Bromine Addition Titration for Alkene Quantification in this compound

| Sample ID | Mass of Sample (g) | Volume of Br₂ Solution (mL) | Concentration of Br₂ Solution (M) | Moles of Br₂ Consumed per mole of Anhydride | Calculated Alkene Purity (% theoretical) |

|---|---|---|---|---|---|

| Sample Z1 | 0.2500 | 15.20 | 0.0500 | 1.92 | 96.0 |

| Sample Z2 | 0.2450 | 15.00 | 0.0500 | 1.94 | 97.0 |

| Sample W1 | 0.2550 | 15.35 | 0.0500 | 1.91 | 95.5 |

| Sample W2 | 0.2520 | 15.25 | 0.0500 | 1.93 | 96.5 |

Data Table 4: qNMR and UV-Vis Spectroscopic Purity Assessment of Alkene Content

| Sample ID | Method | Measured Value | Purity (% w/w) |

|---|---|---|---|

| Sample P1 | qNMR | Vinylic H Int. | 99.0 |

| Sample P2 | qNMR | Vinylic H Int. | 99.2 |

| Sample Q1 | UV-Vis | Absorbance | 98.9 |

| Sample Q2 | UV-Vis | Absorbance | 99.1 |

Compound List:

this compound

Cinnamic acid

Sodium hydroxide (B78521)

Bromine

Computational and Theoretical Studies of Cinnamic Anhydride Systems

Molecular Structure and Conformation Analysis

Understanding the precise arrangement of atoms and the preferred spatial orientations (conformations) of cinnamic anhydride (B1165640) is crucial for predicting its reactivity and physical properties. Computational methods are widely employed for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For cinnamic anhydride and its derivatives, DFT calculations have been instrumental in determining optimized molecular structures and analyzing their conformational preferences. Studies have utilized various DFT functionals, such as B3LYP, often in conjunction with different basis sets (e.g., 6-31G(d), 6-311++G(d,p)), to accurately predict geometries and energies nih.govnih.govscielo.org.mxresearchgate.net. These calculations help in identifying the most stable conformers and understanding the factors influencing their stability, such as substituent effects and electronic interactions nih.govnih.govscielo.org.mxresearchgate.net.

Molecular Modeling for Conformation Prediction

Molecular modeling techniques, often integrated with DFT, are used to explore the potential energy surface of this compound and identify all plausible low-energy conformations. For example, studies on related cinnamic acid derivatives have identified multiple stable conformations, with calculations verifying their stability by ensuring all vibrational frequencies are positive nih.gov. These methods allow researchers to map out the conformational landscape, understanding how rotations around single bonds lead to different spatial arrangements, which can significantly impact intermolecular interactions and reactivity nih.govresearchgate.net.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry plays a vital role in dissecting complex reaction pathways, identifying transition states, and quantifying the energy barriers involved. This is particularly relevant for understanding how this compound participates in chemical transformations.

Activation Energy Determinations

Activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. DFT calculations are frequently used to determine these energy barriers for reactions involving this compound or similar anhydride systems. For instance, studies on the aminolysis of anhydrides have calculated activation energies for various reaction pathways, comparing concerted versus stepwise mechanisms and catalyzed versus uncatalyzed reactions acs.orgresearchgate.netnih.gov. These studies have shown that catalysis can significantly lower activation energies, with differences of several kcal/mol observed between different pathways acs.orgresearchgate.netnih.gov. For example, in the aminolysis of succinic anhydride, activation energies were reported to be as low as 2.5 kcal/mol for a catalyzed pathway compared to higher values for uncatalyzed routes researchgate.net.

Electronic Structure and Reactivity Descriptors

Beyond structural and mechanistic insights, computational methods provide detailed information about the electronic distribution and inherent reactivity of this compound.

Natural Bond Orbital (NBO) Analysis : NBO analysis is a widely used technique to understand electron delocalization, hyperconjugation, and charge transfer within a molecule. For this compound derivatives, NBO analysis has been employed to study the stability arising from hyperconjugative interactions and charge delocalization, providing insights into the electronic structure and bonding characteristics nih.govnih.govafricanjournalofbiomedicalresearch.comnumberanalytics.comresearchgate.netbiointerfaceresearch.comresearchgate.net. This analysis helps in understanding how electron density is distributed and how it influences molecular properties.

Hyperpolarizability : Hyperpolarizability is a key property related to a molecule's response to an external electric field, particularly relevant for nonlinear optical (NLO) applications. DFT calculations have been used to determine the first hyperpolarizability of this compound derivatives. For example, one study reported a first hyperpolarizability of 15.8 × 10⁻³⁰ esu for a chlorinated this compound derivative, which was found to be significantly higher than that of urea (B33335), indicating potential NLO properties nih.gov. Another study reported a value of 12 × 10⁻³⁰ esu for a phenyl-substituted this compound, approximately 92.31 times that of urea nih.gov. These findings suggest that modifications to the this compound structure can lead to enhanced NLO characteristics nih.govnih.govresearchgate.netdntb.gov.ua.

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial indicators of a molecule's reactivity, charge transfer capabilities, and electronic stability. DFT calculations have been used to analyze HOMO-LUMO gaps for this compound systems, providing insights into their potential for chemical reactions and electronic transitions nih.govafricanjournalofbiomedicalresearch.comresearchgate.net.

Compound List

this compound

(2E)-3-(3-chlorophenyl)prop-2-enoic anhydride

(2E)-3-phenylprop-2-enoic anhydride

Succinic anhydride

Hydrocinnamic acid

Molecular Docking and Binding Interaction Analysis

Computational and theoretical studies play a crucial role in elucidating the molecular mechanisms by which chemical compounds interact with biological targets. Molecular docking, a computational technique, is widely employed to predict the preferred orientation of a ligand (e.g., a small molecule) when it binds to a protein target, thereby estimating the binding affinity and identifying key interaction points. This analysis helps in understanding Structure-Activity Relationships (SAR) and guiding the design of novel therapeutic agents.

While research often delves into the molecular interactions of cinnamic acid derivatives and related compounds, studies focusing specifically on this compound itself for molecular docking are less extensive. However, investigations into derivatives of this compound have provided insights into their potential binding capabilities.

One notable study involved the synthesis of This compound xylan (B1165943) (CAX) , a functionalized biopolymer. Molecular docking simulations were performed to assess its interaction with the human glucocorticoid protein (6CFN) . These simulations revealed that CAX exhibited favorable docking activity with this target, achieving a binding free energy of -14.38 kcal/mol researchgate.net. This finding suggests potential applications for CAX in areas such as drug carriers or functional materials, where specific protein interactions are leveraged.

Furthermore, research on substituted cinnamic anhydrides has indicated that computational studies are utilized to explore their binding forces with enzyme active sites and to establish Structure-Activity Relationships (SAR) researchgate.net. While these studies aim to understand the interactions of various this compound derivatives, specific quantitative binding data for this compound itself is not detailed in the provided literature snippets. The focus in broader research often lies on derivatives that exhibit specific biological activities, such as enzyme inhibition.

Binding Interaction Data

| Compound/Derivative | Target Protein | Binding Free Energy (kcal/mol) | Reference |

| This compound xylan (CAX) | Human glucocorticoid protein (6CFN) | -14.38 | researchgate.net |

Research Applications of Cinnamic Anhydride in Materials Science and Engineering

Biopolymer Functionalization and Modification

The esterification of biopolymers with cinnamic anhydride (B1165640) offers a pathway to create novel materials with enhanced or tailored properties.

Esterification of Xylans for Novel Biopolymer Synthesis

Cinnamic anhydride has been effectively employed for the homogeneous esterification of xylans, a major component of hemicelluloses, to synthesize new functional biopolymers mdpi.comnih.govnih.gov. This modification process typically involves reacting xylans with this compound in an ionic liquid medium, such as 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl), often in the presence of a catalyst like sodium hydroxide (B78521) (NaOH) mdpi.comnih.govnih.gov.

Research has demonstrated that varying reaction parameters, including the molar ratio of this compound to xylan (B1165943), reaction temperature, and time, allows for control over the degree of substitution (DS) of the resulting this compound-acylated xylan (CAX) mdpi.comnih.govnih.govresearchgate.net. For instance, optimal conditions such as a this compound/anhydroxylose molar ratio of 6:1, a reaction temperature of 80 °C, and a reaction time of 80 minutes, with 0.025 g of NaOH catalyst, have yielded CAX with degrees of substitution ranging from 0.11 to 0.57 mdpi.comnih.govnih.govresearchgate.net.

However, this esterification process typically leads to a reduction in the thermal stability of the xylan derivatives compared to the native xylan. For example, the onset of degradation for CAX was observed at approximately 270 °C, similar to native xylan, but the temperature corresponding to the maximum weight loss rate decreased from 365 °C for xylan to 356 °C for CAX. Similarly, the temperature at which 50% weight loss occurred dropped from 335 °C for xylan to 314 °C for CAX mdpi.comnih.govnih.govresearchgate.net. This reduction in thermal stability is attributed to the disruption of hydrogen bonds within the xylan structure and the inherent instability of the newly formed ester bonds mdpi.comnih.govnih.govresearchgate.net.

Table 1: Thermal Stability of Xylan and this compound Xylan (CAX)

| Sample | Onset of Degradation (°C) | Temperature of Max. Weight Loss Rate (°C) | 50% Weight Loss Temperature (°C) |

|---|---|---|---|

| Xylan | 270 | 365 | 335 |

| CAX | 270 | 356 | 314 |

(Data adapted from mdpi.comnih.govnih.govresearchgate.net)

Table 2: Degree of Substitution (DS) in this compound Xylan (CAX) Synthesis

| Reaction Conditions (Example) | Degree of Substitution (DS) |

|---|---|

| CA/Anhydroxylose molar ratio: 6:1, 80 °C, 80 min, NaOH catalyst | 0.11 - 0.57 |

| Varying CA/Xylan molar ratio (1:1 to 8:1) | 0.15 - 0.46 |

(Data adapted from mdpi.comnih.govnih.govresearchgate.net)

These this compound-acylated xylan derivatives show potential for applications in areas such as wet-end papermaking, the development of organic-inorganic composite films, and the formulation of hydrogels mdpi.comnih.govnih.gov.

Development of Organic-Inorganic Composite Films

The functionalization of xylans with this compound yields derivatives that are considered promising for the creation of organic-inorganic composite films mdpi.comnih.govnih.gov. The incorporation of the aromatic cinnamic acid structure can enhance the hydrophobic characteristics of the biopolymer nih.gov. This modification provides a versatile platform for surface engineering, enabling the development of composite materials with tailored interfacial properties and enhanced performance nih.gov.

Hydrogel Formulation and Performance Enhancement

This compound derivatives of various biopolymers, including xylans and hyaluronic acid, have been investigated for their use in hydrogel formulations mdpi.comnih.govnih.govnih.govfrontiersin.org. The cinnamoyl moiety within these modified biopolymers is recognized for its photoreactivity nih.govresearchgate.netmdpi.com. Upon exposure to UV light, these cinnamoyl groups can undergo [2+2] photocycloaddition, leading to photodimerization and the formation of covalent cross-links between polymer chains nih.govfrontiersin.orgrsc.orgrsc.org. This photocrosslinking capability allows for the development of stable hydrogel networks with improved mechanical properties and durability, often without the need for external photoinitiators nih.govfrontiersin.org. For instance, cinnamic acid-modified starch has been utilized to create photo-crosslinked colloidal particles, demonstrating the potential for performance enhancement in hydrogel systems frontiersin.org.

Surface Engineering Applications for Modified Polymers

The functionalization of polymers with this compound serves as a valuable strategy for surface engineering nih.gov. The introduction of the cinnamic acid moiety can alter the surface chemistry of polymers, for example, by increasing their hydrophobicity nih.gov. Furthermore, polymers incorporating cinnamoyl groups are utilized in applications requiring photoresponsive surfaces, such as in the development of photoresists, where controlled crosslinking upon light exposure dictates pattern formation kpi.ua.

Cross-linking Agent in Polymer Chemistry

This compound, primarily through its cinnamoyl functional group, acts as an effective photo-crosslinking agent in polymer chemistry nih.govfrontiersin.orgresearchgate.netmdpi.comrsc.orgrsc.orgkpi.ua. When polymers functionalized with cinnamoyl groups are exposed to UV light, the double bonds within these moieties undergo photodimerization, typically via a [2+2] cycloaddition reaction. This process creates covalent cross-links between polymer chains, leading to the formation of a more rigid and stable network nih.govfrontiersin.orgrsc.orgrsc.org.

This photo-crosslinking capability is fundamental to the development of various advanced materials. It is employed in the creation of negative-type photoresists, where selective UV exposure renders specific areas insoluble kpi.ua. Additionally, it is crucial for producing photo-crosslinked hydrogels and other photoresponsive polymer systems researchgate.net. The resulting cross-linked materials often exhibit enhanced mechanical properties, improved solvent resistance, and controlled swelling behavior kpi.ua. The degree of crosslinking can be precisely controlled by parameters such as light intensity and exposure time, offering spatial and temporal control over material properties nih.govfrontiersin.org.

Photoresponsive Materials Development (related to cinnamoyl moieties)

The cinnamoyl moiety is a well-established photoresponsive unit, making cinnamic acid derivatives, and by extension this compound, highly valuable in the development of photoresponsive materials nih.govresearchgate.netmdpi.comkpi.ua. The inherent photoreactivity of the cinnamoyl group allows for transformations upon light exposure, most notably photodimerization via [2+2] cycloaddition, which leads to polymer crosslinking nih.govfrontiersin.orgrsc.orgrsc.org.

This photoreactivity is leveraged in several key applications:

Photoresists: Polymers functionalized with pendant cinnamoyl groups are widely used as negative-type photoresists. Upon UV irradiation, these groups crosslink, rendering the exposed regions insoluble in developing solvents, thereby enabling lithographic patterning kpi.ua.

Photo-crosslinked Polymers: This category includes materials such as photo-crosslinked hydrogels and films. The ability to form cross-links under light exposure allows for the creation of stable, three-dimensional polymer networks with tunable properties frontiersin.orgresearchgate.netrsc.orgrsc.org.

Other Advanced Materials: The photoresponsive nature of cinnamoyl groups also finds utility in applications like photoinduced alignment of liquid crystals, advanced microelectronics, and photolithography researchgate.net.

The photocrosslinking process is highly controllable, allowing researchers to tailor material properties by adjusting light parameters such as intensity, exposure time, and wavelength, which influences the efficiency and nature of the crosslinking reaction nih.govfrontiersin.org.

Compound List

Alginate

Azobenzene

Benzophenone

1-allyl-3-methylimidazolium chloride (AMIMCl)

Butyl rubber

Caffeic acid

Cellulose (B213188) Nanocrystals (CNCs)

Cellulose Nanofibers (CNFs)

Chitosan

Cinnamaldehyde

Cinnamic acid

this compound

Cinnamoyl methacrylate (B99206)

Cinnamyl alcohol

Coumarins

Dodecyl succinic anhydride (DDSA)

Epoxidized Natural Rubber (ENR)

Ethyl methacrylate (EMA)

Ferulic acid

Flavonoids

Gellan gum

Gelatin

Glycidyl cinnamate (B1238496)

High-density polyethylene (B3416737) (HDPE)

Hydroxylpropyl cellulose

Hyaluronan

Itaconic anhydride

Keratin

Lignin

Lithocholic acid

Maleic anhydride

Methacryloyl

Microcrystalline Cellulose (MCC)

Norbornene

Octenyl succinic anhydride

Phenylalanine

Phthalic anhydride

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)

Poly(butylene adipate-co-terephthalate) (PBAT)

Poly(butylene succinate) (PBS)

Poly(ε-caprolactone)

Poly(ethylene glycol) (PEG)

Poly(lactic acid) (PLA)

Poly(maleic anhydride) (PMA)

Poly(propylene carbonate) (PPC)

Poly(styrene)

Poly(vinylidene fluoride) (PVDF)

Polysaccharides

Ricinoleic acid

Sorbic acid

Starch

Succinic anhydride

Tetrabutylammonium bromide (TBAB)

Toluene

Trans-cinnamic acid

Tyrosine

Vinyl ester

Xylans

Zinc oxides (ZnOs)

Microelectronic Applications

Polymers incorporating cinnamoyl moieties, which can be derived from this compound, have found significant applications in advanced microelectronics mdpi.comscispace.comresearchgate.net. These materials are crucial for the fabrication of sophisticated electronic components and devices. Research has focused on photoactive polymers that utilize the photoreactive nature of the cinnamoyl group for applications such as opto-electronic devices and the fabrication of dynamic random access memory (DRAM) chip masks acs.org. The ability to precisely control material properties through photochemical reactions makes cinnamic-based polymers suitable for the high-resolution patterning required in microelectronic manufacturing.

Photolithography

In the field of photolithography, polymers containing cinnamoyl groups are employed for their photosensitive properties, enabling high-resolution patterning essential for semiconductor device fabrication mdpi.comscispace.comresearchgate.net. Photolithography relies on light-sensitive materials (photoresists) that undergo chemical changes upon exposure to light, allowing for the transfer of circuit patterns onto substrates. Modern photolithographic techniques, such as those using ArF excimer lasers for nanofabrication, often utilize chemically amplified resists researchgate.net. This compound can serve as a precursor for synthesizing polymers that exhibit the necessary photosensitivity and chemical amplification characteristics for these advanced lithographic processes.

Non-Linear Optical Materials

This compound and its derivatives are investigated for their potential in non-linear optical (NLO) materials due to the electronic properties of the cinnamoyl group mdpi.comscispace.comresearchgate.net. NLO materials are critical for technologies such as optical communications, data storage, and frequency conversion. Research into related anhydride compounds, such as 2-furyl methacrylic anhydride, has demonstrated significant NLO properties. For instance, 2-furyl methacrylic anhydride exhibits quadratic nonlinear coefficients of d₃₃ = 24 pm/V and d₃₁ = 16 pm/V, and is phase-matchable for second-harmonic generation researchgate.net. These findings highlight the potential for this compound-based structures to be engineered for specific NLO responses, including second-harmonic generation, a key phenomenon in optical signal processing jhuapl.edu.

Table 1: Non-Linear Optical Coefficients of a Related Anhydride Derivative

| Property | Value | Unit | Reference |

| Quadratic Nonlinear Coefficient (d₃₃) | 24 | pm/V | researchgate.net |

| Quadratic Nonlinear Coefficient (d₃₁) | 16 | pm/V | researchgate.net |

| Cutoff Wavelength | 380 | nm | researchgate.net |

Photocurable Coatings

This compound and its derivatives are explored for their utility in photocurable coatings, a rapidly growing area in materials science. These coatings cure upon exposure to UV light, offering advantages such as rapid processing and reduced volatile organic compound (VOC) emissions. Research has shown that modifying polymers with cinnamic acid derivatives can impart desirable properties. For example, epoxidized soybean oil grafted with trans-cinnamic acid achieved a grafting ratio of 2.61 cinnamic moieties per molecule, resulting in a flexible coating with good adhesion and UV-shielding performance mdpi.com.

Table 2: Performance Characteristics of Modified Photocurable Resins

| Resin Formulation | Key Modification | Glass Transition Temperature (T<0xE1><0xB5><0x8D>) | Stress/Strain | Reference |

| IEN5T1 | Itaconic Anhydride | 141.2 °C | 96.7 MPa/6.7% | researchgate.net |

Compound List:

this compound

Cinnamic acid

2-furyl methacrylic anhydride

Itaconic acid

Itaconic anhydride

Epoxidized soybean oil

Exploration of Biological Activity and Biochemical Interactions

Enzyme Inhibition Studies

Cinnamic anhydride (B1165640) and its derivatives have been evaluated for their ability to inhibit several key enzymes involved in physiological and pathological processes.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. mdpi.com Research has shown that cinnamic anhydrides can act as inhibitors of AChE. nih.gov In a study involving 33 synthesized derivatives of cinnamic anhydride, several were identified as mixed-type inhibitors of AChE. nih.gov

Notably, (E)-3-(2,4-dimethoxyphenyl)acrylic anhydride and (E)-3-(3-chlorophenyl)acrylic anhydride demonstrated significant inhibitory activity against AChE. nih.govresearchgate.net These compounds were found to be selective, showing a noteworthy inhibitory effect on AChE without significantly affecting butyrylcholinesterase (BChE). nih.govresearchgate.net

| Compound | Ki (µM) | Ki' (µM) |

| (E)-3-(2,4-dimethoxyphenyl)acrylic anhydride | 8.30 ± 0.94 | 9.54 ± 0.38 |

| (E)-3-(3-chlorophenyl)acrylic anhydride | 8.23 ± 0.93 | 13.07 ± 0.46 |

Butyrylcholinesterase (BChE) Inhibition

In contrast to their effect on AChE, the studied this compound derivatives showed a lack of significant inhibitory activity against butyrylcholinesterase (BChE). nih.govresearchgate.net This selectivity for AChE over BChE is a noteworthy characteristic of these compounds. nih.govresearchgate.net

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory process. mdpi.comnih.gov While research on the direct lipoxygenase inhibition by this compound itself is limited, studies on related cinnamic acid derivatives have shown significant inhibitory activity. mdpi.comnih.gov For instance, certain synthesized cinnamic acid derivatives have demonstrated potent inhibition of soybean lipoxygenase, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com The antioxidant properties of these derivatives are believed to support their lipoxygenase inhibitory activities. mdpi.com

Trypsin Inhibition

Trypsin is a key digestive enzyme that breaks down proteins. patsnap.com Research has demonstrated that cinnamic acid can interact with and inhibit trypsin. nih.gov This interaction is a spontaneous process that forms a complex, leading to the inhibition of trypsin's enzymatic activity. nih.gov The binding of cinnamic acid occurs within the primary substrate-binding pocket of trypsin. nih.gov While this research focuses on cinnamic acid, it provides a basis for understanding how related compounds like this compound might interact with this enzyme.

Antiparasitic Activity Research (e.g., Plasmodium falciparum inhibition)

This compound has been investigated for its potential to combat parasitic infections. It has been isolated from Cinnamomum zeylanicum and has demonstrated moderate activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. medchemexpress.commedchemexpress.cn Specifically, trans-cinnamic anhydride has been shown to inhibit the Plasmodium falciparum enoyl-ACP reductase (PfENR) enzyme. researchgate.net

Investigation of Structure-Activity Relationships

The relationship between the chemical structure of this compound derivatives and their biological activity is a key area of investigation. For AChE inhibition, the substitutions on the phenyl ring of the this compound structure play a crucial role in their inhibitory potency and selectivity. nih.govresearchgate.net For instance, the presence of dimethoxy or chloro substitutions on the phenyl ring was associated with significant AChE inhibition. nih.govresearchgate.net

In the context of antifungal activity, studies on related cinnamic acid esters have shown that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety significantly influence the compound's effectiveness. plos.org Similarly, for cholinesterase inhibition in other cinnamic acid derivatives, the position of halogen substitutions (fluorine or chlorine) has a considerable impact on both the activity and selectivity towards AChE over BChE. cabidigitallibrary.org Generally, para-substituted compounds tend to be potent AChE inhibitors with poor BChE activity, whereas ortho-substituted analogs often show the reverse trend. cabidigitallibrary.org

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthetic routes for cinnamic anhydride, and what methodological considerations are critical for yield optimization?

- Answer: this compound is typically synthesized via the Perkin reaction, involving condensation of aromatic aldehydes (e.g., benzaldehyde) with acetic anhydride in the presence of a base catalyst (e.g., potassium acetate) . For example, (E)-cinnamic acid derivatives can be obtained in ~60% yield under optimized thermal conditions (e.g., 180°C). Recent advancements include rhodium(I)-catalyzed alkenylation, yielding this compound with 85% efficiency under mild conditions (e.g., hexane/ethyl acetate solvent system) . Key considerations include base selection, reaction temperature, and solvent purity to minimize side reactions.

Q. How can researchers optimize esterification reactions between this compound and polysaccharides like xylans?

- Answer: Optimization requires systematic variation of parameters such as:

- Molar ratio : Higher CA/Xylan ratios (e.g., 8:1) increase esterification degree (DS up to 0.57) but may introduce steric hindrance .

- Temperature : Elevated temperatures (e.g., 110°C) enhance reaction kinetics but risk thermal degradation of reactants .

- Catalyst concentration : NaOH (0.025 mol/L) is effective in ionic liquid-mediated systems, but excessive amounts may hydrolyze the anhydride . Methodological validation via FT-IR or NMR is recommended to confirm DS values.

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.89 ppm for vinyl protons in CDCl₃) confirm regiochemistry and detect impurities .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 279.1016 for [C₁₈H₁₄O₃+H]⁺) .

- Thermal analysis : Melting point determination (e.g., 135–138°C) ensures consistency with literature values .

Advanced Research Questions

Q. What methodological challenges arise in elucidating the reaction mechanism of this compound formation via Perkin condensation?

- Answer: Traditional mechanisms propose acetate-mediated enolate formation, but recent studies challenge this due to: